7-(3-((tert-Butyldimethylsilyl)oxy)propyl)-6-(1-ethoxyvinyl)-5-(p-tolyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
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Overview
Description
7-(3-((tert-Butyldimethylsilyl)oxy)propyl)-6-(1-ethoxyvinyl)-5-(p-tolyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a complex organic compound with a unique structure that includes a pyrrolo[2,3-d]pyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-((tert-Butyldimethylsilyl)oxy)propyl)-6-(1-ethoxyvinyl)-5-(p-tolyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves multi-step organic synthesis. The process begins with the preparation of the pyrrolo[2,3-d]pyrimidine core, followed by the introduction of various substituents through a series of reactions such as alkylation, silylation, and vinylation. Specific reaction conditions, including temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability. Purification techniques such as chromatography and crystallization are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyethenyl and methylphenyl groups.
Reduction: Reduction reactions may target the pyrrolo[2,3-d]pyrimidine core or the ethoxyethenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and aryl halides are employed under conditions such as reflux or microwave irradiation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound is studied for its potential interactions with various biomolecules. It can serve as a probe to investigate enzyme activities and protein-ligand interactions.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic applications. It may act as an inhibitor or modulator of specific biological pathways, making it a candidate for drug development.
Industry
In the industrial sector, the compound can be used in the development of new materials and as a precursor for the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 7-(3-((tert-Butyldimethylsilyl)oxy)propyl)-6-(1-ethoxyvinyl)-5-(p-tolyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound can modulate the activity of these targets, leading to various biological effects such as inhibition of cell proliferation or induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides
- N-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives
- 4-ethoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amines
Uniqueness
Compared to similar compounds, 7-(3-((tert-Butyldimethylsilyl)oxy)propyl)-6-(1-ethoxyvinyl)-5-(p-tolyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine stands out due to its unique combination of substituents. These substituents confer distinct chemical properties and biological activities, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
7-[3-[tert-butyl(dimethyl)silyl]oxypropyl]-6-(1-ethoxyethenyl)-5-(4-methylphenyl)pyrrolo[2,3-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38N4O2Si/c1-9-31-19(3)23-21(20-13-11-18(2)12-14-20)22-24(27)28-17-29-25(22)30(23)15-10-16-32-33(7,8)26(4,5)6/h11-14,17H,3,9-10,15-16H2,1-2,4-8H3,(H2,27,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYXQFMNKCKHQNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=C)C1=C(C2=C(N=CN=C2N1CCCO[Si](C)(C)C(C)(C)C)N)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38N4O2Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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